molecular formula C29H27NO2 B5059243 4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine

4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine

Cat. No.: B5059243
M. Wt: 421.5 g/mol
InChI Key: AEIKTLAYBSBONO-UHFFFAOYSA-N
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Description

4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a morpholine ring, which is a common motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine typically involves multiple steps, including the formation of the chromene core and the subsequent attachment of the morpholine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the Suzuki–Miyaura coupling is carried out under optimized conditions. Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(4-methylphenyl)morpholine
  • 4-Methylphenmetrazine

Uniqueness

What sets 4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine apart from similar compounds is its unique combination of a chromene core and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO2/c1-22-12-14-24(15-13-22)16-17-26-23(2)29(25-8-4-3-5-9-25,30-18-20-31-21-19-30)32-28-11-7-6-10-27(26)28/h3-15H,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIKTLAYBSBONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C(OC3=CC=CC=C32)(C4=CC=CC=C4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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